molecular formula C24H22N4O5 B2604134 N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251545-49-9

N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2604134
CAS RN: 1251545-49-9
M. Wt: 446.463
InChI Key: PWYAZWLFHOSMAK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives continue to show significant commercial importance with extensive research adding to our understanding of their biological effects. Kennedy's (2001) review in Critical Reviews in Toxicology delves into the biological consequences of exposure to these chemicals, emphasizing the variation in biological responses among different acetamide derivatives. Such information is crucial for understanding the potential applications and safety profiles of new compounds including those with complex structures like the one 【source】.

Antitubercular Activity of Oxadiazole Derivatives

Research on 1,3,4-oxadiazole derivatives demonstrates their potential in developing treatments for tuberculosis. Asif's (2014) study in the Pakistan Journal of Chemistry evaluates various derivatives for their anti-tubercular activity, highlighting the promise of oxadiazole-based compounds in medicinal chemistry. This suggests the structural moiety in the compound of interest could contribute to antitubercular properties【source】.

Therapeutic Potential of 1,3,4-Oxadiazole Compounds

The therapeutic worth of 1,3,4-oxadiazole tailored compounds is extensively reviewed by Verma et al. (2019) in Mini Reviews in Medicinal Chemistry. They discuss the binding affinity of these derivatives with different enzymes and receptors, leading to a variety of bioactivities. This comprehensive review indicates the significant potential of oxadiazole derivatives in developing a wide range of medicinal agents, including the possibility of compounds with the specified structure【source】.

Synthesis and Pharmacology of Oxadiazole Derivatives

Wang et al. (2022) in Journal of Enzyme Inhibition and Medicinal Chemistry provide insights into the synthesis and pharmacological applications of oxadiazole derivatives, emphasizing their antibacterial, anti-inflammatory, and anticancer activities. This recent research suggests the ongoing interest and potential in exploring oxadiazole derivatives for various therapeutic applications, which may extend to the compound 【source】.

Concluding Remarks

The scientific research applications of "N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide" are not directly documented in available literature. However, the studies on acetamide and oxadiazole derivatives suggest a wide range of potential applications in medicinal chemistry, particularly in developing treatments for bacterial infections, tuberculosis, and possibly cancer. The therapeutic value and pharmacological interest in oxadiazole derivatives underscore the importance of continued research into complex compounds like the one of interest.

For further exploration into these topics, the provided citations offer a gateway to understanding the broader scientific context and potential applications of similar chemical entities:

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15-7-4-5-8-17(15)22-26-23(33-27-22)18-9-6-12-28(24(18)30)14-21(29)25-19-13-16(31-2)10-11-20(19)32-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYAZWLFHOSMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

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